Phthalimide, N-(4-morpholinopropyl)hexahydro-
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Overview
Description
Preparation Methods
The synthesis of Phthalimide, N-(4-morpholinopropyl)hexahydro- typically involves the reaction of phthalimide with 4-morpholinopropylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity .
Chemical Reactions Analysis
Phthalimide, N-(4-morpholinopropyl)hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Phthalimide, N-(4-morpholinopropyl)hexahydro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research explores its potential as a precursor to pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Phthalimide, N-(4-morpholinopropyl)hexahydro- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use . Detailed studies on its mechanism of action are ongoing to fully understand its effects .
Comparison with Similar Compounds
Phthalimide, N-(4-morpholinopropyl)hexahydro- can be compared with other similar compounds such as:
Phthalimide: The parent compound, known for its use in organic synthesis.
N-alkylphthalimides: These derivatives are used in peptide synthesis and other applications.
Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical contexts. The uniqueness of Phthalimide, N-(4-morpholinopropyl)hexahydro- lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
73771-07-0 |
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Molecular Formula |
C15H24N2O3 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
2-(3-morpholin-4-ylpropyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H24N2O3/c18-14-12-4-1-2-5-13(12)15(19)17(14)7-3-6-16-8-10-20-11-9-16/h12-13H,1-11H2 |
InChI Key |
CVNVHMYFNAHZON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCCN3CCOCC3 |
Origin of Product |
United States |
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